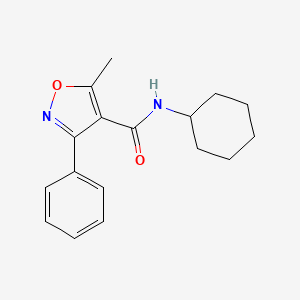
N-cyclohexyl-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as JNJ-38431055, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides and has shown promising results in various preclinical studies.
Mecanismo De Acción
JNJ-38431055 acts as a competitive antagonist of the CB1 receptor, which is widely distributed in the central nervous system. This receptor plays a crucial role in regulating various physiological processes such as appetite, pain, and mood. By blocking the CB1 receptor, JNJ-38431055 reduces the activity of the endocannabinoid system, leading to the attenuation of various physiological processes.
Biochemical and Physiological Effects:
JNJ-38431055 has been shown to have a significant impact on various physiological processes. In preclinical studies, it has been found to reduce food intake and body weight, making it a potential treatment for obesity. It has also been found to reduce drug-seeking behavior, making it a potential treatment for addiction. Additionally, JNJ-38431055 has been found to have anxiolytic effects, making it a potential treatment for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JNJ-38431055 has several advantages for laboratory experiments. It has a high affinity for the CB1 receptor, making it a potent tool for investigating the role of this receptor in various physiological processes. Additionally, it has been found to be highly selective for the CB1 receptor, making it a useful tool for investigating the specific effects of CB1 receptor blockade. However, JNJ-38431055 has some limitations, such as its poor solubility in water, which can make it challenging to administer in laboratory experiments.
Direcciones Futuras
JNJ-38431055 has several potential future directions for research. One area of interest is its potential use as a treatment for obesity. Preclinical studies have shown promising results, and further research is needed to investigate its efficacy in humans. Another area of interest is its potential use as a treatment for addiction. Preclinical studies have shown that JNJ-38431055 reduces drug-seeking behavior, and further research is needed to investigate its efficacy in humans. Additionally, JNJ-38431055 may have potential applications in the treatment of anxiety disorders, and further research is needed to investigate this potential therapeutic use.
Conclusion:
In conclusion, JNJ-38431055 is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It acts as a competitive antagonist of the CB1 receptor and has been investigated as a potential treatment for various disorders such as obesity, addiction, and anxiety. JNJ-38431055 has several advantages for laboratory experiments, but also has some limitations. Further research is needed to investigate its potential therapeutic uses and to address its limitations.
Métodos De Síntesis
The synthesis of JNJ-38431055 involves the reaction of cyclohexylamine, methyl isoxazole-4-carboxylate, and phenyl isocyanate. The reaction is carried out in the presence of a solvent and a catalyst under specific conditions. The final product is obtained after purification using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
JNJ-38431055 has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the cannabinoid CB1 receptor and acts as a potent antagonist. This property of JNJ-38431055 has led to its investigation as a potential treatment for various disorders such as obesity, addiction, and anxiety.
Propiedades
IUPAC Name |
N-cyclohexyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-15(17(20)18-14-10-6-3-7-11-14)16(19-21-12)13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVKUNLARYWIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5883692.png)
![[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5883697.png)
![1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5883698.png)

![4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5883707.png)



![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5883726.png)

![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5883729.png)
![N'-{[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5883736.png)
